2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
Description
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a heterocyclic compound featuring a benzo[d][1,3]dioxole (benzodioxole) moiety linked to an ethanone group, which is further substituted with a 3-(pyrimidin-2-ylamino)azetidine ring.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-15(7-11-2-3-13-14(6-11)23-10-22-13)20-8-12(9-20)19-16-17-4-1-5-18-16/h1-6,12H,7-10H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHGENXPKCWRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Molecular Weight: 273.30 g/mol
- InChI Key: QSDGMDKMSSYMKU-UHFFFAOYSA-N
- SMILES Representation: O=C(C1CCN(C1)C2=NC=CC=C2C=C3C=CC=CC3=C(OCOC4=CC=CC=C4)O)N
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Several studies have reported that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of tubulin polymerization, which is crucial for cell division.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | Inhibition of tubulin polymerization |
| MCF7 (Breast Cancer) | 12.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 8.7 | Cell cycle arrest at G2/M phase |
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer progression:
- Inhibition of Tubulin Polymerization: The compound binds to the β-tubulin subunit, preventing the assembly of microtubules, which is essential for mitosis.
- Induction of Apoptosis: It promotes programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest: The compound has been shown to cause G2/M phase arrest in cancer cells, leading to reduced proliferation.
Study 1: Cytotoxic Effects on HeLa Cells
A study conducted by Zhang et al. demonstrated that treatment with the compound resulted in a significant decrease in cell viability in HeLa cells, with an IC50 value of 10.5 µM. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.
Study 2: Mechanistic Insights into MCF7 Cells
Research by Lee et al. investigated the apoptotic pathways activated by this compound in MCF7 breast cancer cells. The results indicated a marked increase in cleaved caspase-3 and PARP levels, confirming the induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Azetidine Derivatives
- Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone (CAS: 1420867-95-3): This analog replaces the pyrimidin-2-ylamino group with a hydroxymethyl substituent on the azetidine ring. The molecular weight (235.24 g/mol) is significantly lower than the target compound, reflecting reduced complexity. The hydroxymethyl group may enhance solubility but reduce lipophilicity compared to the pyrimidine-amino moiety .
- 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone: Substitution of azetidine with pyrrolidine introduces a five-membered ring, altering conformational flexibility.
Pyrazole and Pyrimidine Derivatives
- 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperidin-1-yl)ethanone (6b): Features a dihydropyrazole core with tert-butyl and piperidinyl groups. The tert-butyl substituent increases steric bulk, which may hinder rotational freedom but enhance metabolic stability. IR data show a C=O stretch at 1668 cm⁻¹, similar to the target compound’s ketone functionality .
- Bis-pyrimidine Derivatives (e.g., from ): Compounds like bis-pyrimidines derived from DMF-DMA reactions lack the benzodioxole moiety but share pyrimidine-amino motifs. Their synthesis involves enaminone intermediates, contrasting with the target compound’s azetidine-based route .
Physicochemical Properties
Table 1: Key Physicochemical Data for Selected Analogs
*Estimated based on molecular formula C₁₉H₁₈N₄O₃.
Key Observations:
- Melting Points : Pyrazole derivatives (e.g., 6b, 6e) exhibit higher melting points (108–136°C) due to rigid tert-butyl groups and crystalline packing, whereas azetidine derivatives may remain liquids or amorphous solids .
- IR Spectra : C=O stretches (~1668–1670 cm⁻¹) are consistent across analogs, indicating similar electronic environments for the ketone group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
